(5-Butyl-1H-indol-3-yl)acetic acid
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Overview
Description
(5-Butyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, is a monocarboxylic acid where one of the methyl hydrogens has been replaced by a 1H-indol-3-yl group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Butyl-1H-indol-3-yl)acetic acid can be achieved through various methods. One common approach involves the reaction of indole with glycolic acid in the presence of a base at elevated temperatures . Another method is the Fischer indole synthesis, which uses glutamic acid and phenylhydrazine as starting materials .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions typically include the use of strong acids like methanesulfonic acid under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: (5-Butyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens or nitro compounds are employed.
Major Products: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
(5-Butyl-1H-indol-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound is studied for its role in regulating plant growth and development.
Industry: It finds applications in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Butyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . This compound may also regulate the production of prostaglandins by converting arachidonate to prostaglandin H2, a committed step in prostanoid synthesis .
Comparison with Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone that shares the indole nucleus.
1-(4-Iodobenzoic)-5-methoxy-2-methyl indole-3-acetic acid: A derivative with additional functional groups.
Uniqueness: (5-Butyl-1H-indol-3-yl)acetic acid is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity compared to other indole derivatives .
Properties
CAS No. |
136281-79-3 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(5-butyl-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C14H17NO2/c1-2-3-4-10-5-6-13-12(7-10)11(9-15-13)8-14(16)17/h5-7,9,15H,2-4,8H2,1H3,(H,16,17) |
InChI Key |
OAWZHJGPYRUETD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC=C2CC(=O)O |
Origin of Product |
United States |
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